2-Bromobicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
2-bromobicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-4-3-5(4)6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXZAQAJVPJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305903 | |
| Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41413-38-1 | |
| Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41413-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced photoredox catalysis and precise reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for large-scale production, although specific industrial processes may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in (3 + 2) cycloaddition reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to form bicyclo[3.1.0]hexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition Reactions: Cyclopropenes and aminocyclopropanes are commonly used, with photoredox catalysts and blue LED irradiation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include various substituted bicyclo[3.1.0]hexane derivatives.
Cycloaddition Reactions: Products include complex bicyclic structures with potential bioactivity.
Reduction Reactions: Products include reduced bicyclo[3.1.0]hexane derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
2-Bromobicyclo[3.1.0]hexane serves as a crucial building block in organic synthesis. Its bromine atom allows for various chemical transformations, including:
- Substitution Reactions : The bromine can be replaced with nucleophiles such as amines or thiols.
- Cycloaddition Reactions : It can participate in (3 + 2) cycloaddition reactions to form more complex bicyclic structures.
- Reduction Reactions : The bromine can be reduced to generate bicyclo[3.1.0]hexane derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Substitution | Amines, thiols | Substituted bicyclo[3.1.0]hexane derivatives |
| Cycloaddition | Cyclopropenes | Complex bicyclic structures |
| Reduction | Lithium aluminum hydride | Reduced bicyclo[3.1.0]hexane derivatives |
These reactions highlight the compound's utility in generating complex molecular architectures essential for advanced organic synthesis.
Biological Applications
Potential Biological Activity
Research indicates that derivatives of this compound may exhibit significant biological activities:
- Enzyme Inhibition : Compounds based on this structure have been investigated for their potential as enzyme inhibitors.
- Receptor Ligands : The compound may interact with various biological receptors, influencing cellular pathways.
Case Study: Enzyme Interaction
A study demonstrated that a derivative of this compound effectively inhibited a specific enzyme involved in cancer progression, showcasing its potential in therapeutic applications.
Medicinal Chemistry
Drug Development
The unique structural features of this compound make it a candidate for drug development:
- Pharmaceutical Precursors : Ongoing research aims to explore its use as a precursor for synthesizing new pharmaceutical compounds.
- Therapeutic Properties : Initial studies suggest anti-inflammatory and anticancer properties linked to its derivatives.
Example of Therapeutic Potential
Research has shown that compounds similar to this compound induce apoptosis in cancer cells through mitochondrial pathways, indicating promising anticancer activity.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized for producing specialty chemicals and materials with specific properties:
- Agrochemicals : It serves as an intermediate in synthesizing agrochemicals.
- Material Science : Its unique structure allows for the development of materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[3.1.0]hexane involves its interaction with molecular targets through its unique bicyclic structure. The compound can act as a ligand for various receptors, influencing biological pathways and processes. For example, derivatives of bicyclo[3.1.0]hexane have been shown to interact with adenosine receptors, affecting purinergic signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular and structural differences between 2-bromobicyclo[3.1.0]hexane and related brominated compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₉Br | 161.04 | 41413-38-1 | Bicyclo[3.1.0] framework; bromine at bridgehead |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 2550-36-9 | Monocyclic cyclohexane; bromomethyl substituent |
| 2-Bromobicyclo[2.2.1]heptane | C₇H₁₁Br | 175.07 | Not provided | Norbornane framework; bromine at bridgehead |
| 3-(Bromomethyl)bicyclo[3.1.0]hexane | C₇H₁₁Br | 175.07 | Not provided | Bicyclo[3.1.0] framework; bromomethyl substituent |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 111-25-1 | Linear alkane; terminal bromine |
Key Observations :
- Bicyclic vs. Monocyclic Frameworks: this compound exhibits higher ring strain compared to monocyclic (Bromomethyl)cyclohexane, leading to greater reactivity in ring-opening reactions .
- Bridgehead vs. Substituent Bromine : The bridgehead bromine in this compound facilitates stereoselective reactions, whereas bromomethyl-substituted analogs (e.g., 3-(bromomethyl)bicyclo[3.1.0]hexane) favor alkylation or nucleophilic substitution .
- Linear vs. Bicyclic Alkanes : 1-Bromohexane, a linear bromoalkane, lacks the steric constraints of bicyclic systems, resulting in lower boiling points and simpler reaction pathways .
Biological Activity
2-Bromobicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug development.
This compound is characterized by its unique bicyclic structure, which allows for various chemical modifications. The presence of the bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis .
Biological Activity
Research indicates that compounds related to this compound exhibit several biological activities, including:
- Antitumor Effects : Studies have shown that derivatives of bicyclo[3.1.0]hexane can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The mechanism involves cell cycle arrest and morphological changes indicative of apoptosis .
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases .
- Neuroactive Properties : There is emerging evidence that certain bicyclic compounds can interact with neurotransmitter systems, indicating potential use in neuropharmacology .
The biological effects of this compound derivatives are attributed to several mechanisms:
- Enzyme Inhibition : These compounds may act as enzyme inhibitors, modulating pathways involved in cell proliferation and survival .
- Receptor Interaction : They can bind to specific receptors in the body, influencing neurotransmission and cellular signaling pathways .
- Induction of Apoptosis : The compounds have been shown to trigger apoptotic pathways, leading to cell death in tumor cells .
Study on Antitumor Activity
A recent study evaluated the antiproliferative effects of 3-azaspiro[bicyclo[3.1.0]hexane] derivatives on various cancer cell lines. The findings revealed IC50 values ranging from 4.2 to 24.1 μM across different cell types, demonstrating significant cytotoxicity and the ability to induce apoptosis through actin filament disruption and decreased cell motility .
Neuropharmacological Investigation
Another investigation focused on the neuroactive properties of bicyclic compounds derived from this compound. The study highlighted their potential as modulators of neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa | 10.5 | Apoptosis induction |
| Antitumor | CT26 | 15.8 | Cell cycle arrest |
| Antimicrobial | E.coli | 12.3 | Bacterial inhibition |
| Neuroactive | Rat model | N/A | Receptor modulation |
Q & A
Q. What are the primary synthetic routes for 2-Bromobicyclo[3.1.0]hexane?
- Methodological Answer : The synthesis of this compound derivatives often involves:
- Photochemical Cycloaddition : Reacting strained bicyclic precursors (e.g., azabicyclo[1.1.0]butanes) with alkenes under UV light to form the bicyclo[3.1.0]hexane scaffold .
- Bromine-Mediated Rearrangement : Bromination of pre-existing bicyclic systems (e.g., N-(alkoxycarbonyl)-2-azabicyclo[2.2]hex-5-enes) to introduce bromine at specific positions .
- Key Conditions : Reactions typically require inert atmospheres, controlled temperatures, and precise stoichiometric ratios of brominating agents (e.g., Br₂ or NBS).
Q. How is the stereochemistry of this compound characterized experimentally?
- Methodological Answer : Stereochemical analysis combines:
- Chiral Chromatography : To separate enantiomers .
- NMR Spectroscopy : NOESY or COSY experiments to determine spatial relationships between protons .
- X-ray Crystallography : For unambiguous assignment of absolute configuration, particularly when chiral centers are adjacent to the bromine substituent .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound derivatives with modified ring systems?
- Methodological Answer : Key challenges include:
- Regioselective Bromination : The bicyclo[3.1.0]hexane framework’s rigidity complicates selective bromination at the 2-position. Computational modeling (DFT) is recommended to predict reactive sites .
- Cyclopropane Ring Stability : Strain in the fused cyclopropane ring can lead to unintended ring-opening. Stabilization strategies include using electron-withdrawing groups or low-temperature conditions .
- Example : Relocating the bromine atom while preserving the bicyclic structure requires multi-step protection/deprotection sequences .
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use MP2/aug-cc-pVTZ or B3LYP/cc-pVTZ levels to model transition states and activation energies for ring-opening pathways .
- Thermochemical Data : Experimental ΔfH° values (e.g., 5 ± 3 kJ/mol for liquid-phase enthalpy of formation) validate computational predictions .
- Case Study : For photochemical reactions, TD-DFT simulations can predict excited-state behavior and bond cleavage sites .
Q. How should researchers address contradictions in reported reaction outcomes for bicyclo[3.1.0]hexane bromination?
- Methodological Answer :
- Replicate with Controls : Repeat reported methods (e.g., MnO₂ oxidation ) while varying solvents, temperatures, and catalysts.
- Advanced Characterization : Use GC-MS or in-situ IR to detect intermediates. For example, discrepancies in ketone formation (e.g., 6-ketobicyclo[3.1.0]hexane vs. cyclohexenone) require UV/Vis spectroscopy to confirm α,β-unsaturation .
- Data Reconciliation : Cross-reference thermochemical data from NIST or PubChem to resolve inconsistencies in reported enthalpies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
